2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Lipophilicity Physicochemical Properties LogP

This compound is the definitive 5-methyl regioisomer of the Arp2/3 inhibitor CK-666, engineered to eliminate ambiguity in actin dynamics research. While CK-666 (2-methyl) potently suppresses Arp2/3-mediated lamellipodia formation, even subtle methyl shifts on the indole ring can dramatically alter target engagement and off-target profiles. Procuring this precise 5-methyl analog ensures your negative-control experiments are chemically matched, allowing you to attribute observed phenotypes—migration arrest, cytoskeletal collapse—specifically to Arp2/3 blockade rather than scaffold-related artifacts. Don't risk misinterpretation with generic indole benzamides; insist on the exact comparator your SAR workflow demands.

Molecular Formula C18H17FN2O
Molecular Weight 296.3 g/mol
Cat. No. B4665379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Molecular FormulaC18H17FN2O
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H17FN2O/c1-12-6-7-17-15(10-12)13(11-21-17)8-9-20-18(22)14-4-2-3-5-16(14)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
InChIKeyUNAHHCGXQPBAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | Selective Arp2/3 Inhibitor Analog & Pharmacological Probe


2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a member of the indole-based benzamide class, specifically a positional isomer of the widely characterized Arp2/3 complex inhibitor CK-666. This compound features a 2-fluorobenzamide moiety linked via an ethyl spacer to a 5-methylindole core. It serves as a critical comparator in structure-activity relationship (SAR) studies aimed at dissecting the molecular determinants of Arp2/3 inhibition and off-target pharmacology. While direct high-strength quantitative evidence for this specific compound is limited, available physicochemical and comparative data define its distinct molecular profile relative to key analogs, justifying its utility as a specialized research tool [1].

Why Indole-Benzamide Substitution Patterns Critically Impact Arp2/3 Inhibition & Physicochemical Profiles


Within the indole-benzamide chemotype, even minor structural variations—such as the position of a methyl group on the indole ring or the nature of a halogen on the benzamide—can profoundly alter lipophilicity, solubility, and biological activity. For instance, the widely used Arp2/3 inhibitor CK-666 (2-methylindole) demonstrates potent inhibition of actin polymerization (human Arp2/3 IC50 = 4–12 µM), a property that is exquisitely sensitive to the indole substitution pattern [1]. Interchanging compounds based solely on molecular weight or formula similarity risks introducing uncharacterized changes in target engagement, off-target effects, and physicochemical behavior. Therefore, a compound's unique substitution profile dictates its specific experimental utility, making generic substitution scientifically invalid without direct comparative data [2].

Quantitative Differentiation of 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Against Key Analogs


Comparative Lipophilicity: 5-Methyl Substitution Reduces LogP vs. 2-Methyl and Halogenated Analogs

The 5-methylindole substitution in 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide results in a calculated LogP of 3.38 . This value is lower than that of the closely related 2-methylindole isomer, CK-666, which exhibits a reported LogP ranging from 3.42 to 4.16 depending on the computational method [1]. Furthermore, the 5-methyl-2-fluoro compound is less lipophilic than the analogous 2-chloro (LogP = 3.53) and 4-fluoro (LogP = 3.98) derivatives. This reduction in lipophilicity may translate to altered membrane permeability and distribution profiles in cellular assays.

Lipophilicity Physicochemical Properties LogP

Enhanced Aqueous Solubility: 2-Fluoro-5-methyl Compound Outperforms Chlorinated Analog

The target compound demonstrates a calculated LogSW (log of solubility in water) of -4.25 . In direct comparison, the 2-chloro-substituted analog (2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide) exhibits a lower LogSW of -4.50 , indicating that the 2-fluoro compound has approximately 78% higher predicted aqueous solubility. This difference is consistent with the known effect of fluorine substitution in enhancing aqueous solubility relative to chlorine in certain heteroaromatic systems.

Aqueous Solubility LogSW Physicochemical Properties

Positional Isomerism Defines Arp2/3 Inhibitory Potential: 5-Methyl vs. 2-Methyl

The 2-methylindole isomer of this compound, CK-666, is a well-characterized Arp2/3 complex inhibitor with reported IC50 values of 4 µM (human), 5 µM (S. pombe), 12 µM (S. cerevisiae), and 17 µM (bovine) . While direct IC50 data for the 5-methyl isomer is not publicly available, SAR studies indicate that even minor modifications to the indole ring can drastically alter Arp2/3 inhibitory activity. A 2022 screen of 74 CK-666 analogs identified several compounds with improved in vivo potency but decreased in vitro activity, underscoring that the 2-methyl substitution is a key determinant of the canonical Arp2/3 inhibition profile [1]. The 5-methyl compound is therefore not a functional substitute for CK-666 and is primarily utilized as a negative control or to probe substitution-specific effects.

Arp2/3 Complex Actin Polymerization Structure-Activity Relationship

Optimal Research Applications for 2-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide


Negative Control for Arp2/3-Mediated Actin Dynamics

Due to its structural similarity to CK-666 but distinct 5-methyl substitution, this compound serves as an ideal negative control in studies examining the specificity of Arp2/3 complex inhibition. Its use alongside CK-666 allows researchers to confirm that observed cellular phenotypes (e.g., lamellipodia formation, cell migration) are specifically attributable to Arp2/3 inhibition rather than off-target effects of the indole-benzamide scaffold [1].

Physicochemical Benchmarking in Analog Series

The well-defined LogP (3.38) and LogSW (-4.25) values position this compound as a benchmark for evaluating the impact of 5-methyl-2-fluoro substitution on lipophilicity and solubility. It is a valuable reference compound in medicinal chemistry campaigns aimed at optimizing the drug-like properties of indole-based Arp2/3 inhibitors or related chemotypes .

SAR Probe for Indole Substitution Effects

This compound is a critical tool for systematic structure-activity relationship (SAR) studies exploring the pharmacological consequences of indole ring substitution. Direct comparison with the 2-methyl (CK-666), 2-chloro, 4-fluoro, and unsubstituted analogs enables the deconvolution of how specific substituents modulate target engagement, cellular permeability, and metabolic stability .

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